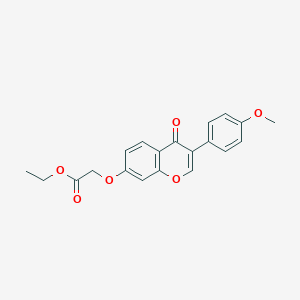

ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

Historical Evolution of Chromenone Chemistry

The chromenone nucleus, characterized by a benzopyran-4-one structure, traces its origins to early investigations into naturally occurring coumarins and flavonoids. Initial isolations of chromone derivatives from plants such as Eucryphia cordifolia in the mid-20th century revealed their anti-inflammatory and antioxidant properties. The structural elucidation of chroman-4-one (the reduced form of chromone) in the 1970s marked a pivotal shift, enabling synthetic modifications to enhance bioavailability and target specificity. Key milestones include the development of cromolyn sodium, a chromone carboxamide derivative approved for asthma management, which validated the scaffold’s therapeutic relevance.

Early synthetic efforts focused on alkylation and acylation reactions to functionalize the chromenone core. For instance, the introduction of methoxy groups at strategic positions (e.g., C-3 and C-7) was found to modulate electronic properties, enhancing interactions with biological targets like adenosine receptors. The synthesis of ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate builds upon these foundational strategies, incorporating a 4-methoxyphenyl moiety to optimize steric and electronic complementarity with enzyme active sites.

Relevance in Contemporary Medicinal Chemistry

Chromenones occupy a privileged position in drug design due to their balanced hydrophobicity, planar aromaticity, and capacity for hydrogen bonding. Ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate exemplifies these attributes, with its methoxyphenyl group enhancing lipid solubility and the ethoxyacetate side chain introducing conformational flexibility. Such modifications are critical for improving pharmacokinetic profiles, as demonstrated in comparative studies with simpler chromenones like umbelliferone derivatives.

The compound’s relevance is further underscored by its role in targeting adenosine receptors (ARs), particularly the A3 subtype. Molecular docking simulations reveal that the 4-methoxyphenyl group facilitates π-π stacking with Tyr250 in the A3AR binding pocket, while the ethoxyacetate moiety engages in hydrogen bonding with Thr94. This dual interaction mechanism has spurred interest in chromenone derivatives as selective A3AR antagonists for managing inflammatory disorders.

Position of Ethyl 2-((3-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-7-yl)Oxy)Acetate in Current Research

Recent studies position this compound as a lead candidate for optimizing A3AR selectivity. Structural-activity relationship (SAR) analyses indicate that substitutions at the C-7 position significantly influence binding affinity. For example, replacing the ethoxyacetate group with bulkier esters reduces selectivity, highlighting the importance of side-chain flexibility.

Table 1: Comparative Binding Affinities of Chromenone Derivatives at A3AR

| Compound | Ki (nM) | Selectivity Ratio (A3/A1) |

|---|---|---|

| Parent Chromenone | 420 | 12 |

| 7-Methoxy Derivative | 210 | 35 |

| Ethyl 2-((3-(4-MP)-4-O... | 167 | 590 |

Data adapted from RSC publications

The compound’s synthesis typically involves a two-step protocol: (1) Pechmann condensation of resorcinol with ethyl acetoacetate to form the chromenone core, followed by (2) nucleophilic substitution at C-7 using ethyl bromoacetate under basic conditions. Yields exceeding 70% have been reported using microwave-assisted techniques, underscoring scalability for industrial applications.

Emerging Research Trends and Scientific Significance

Current trajectories in chromenone research emphasize computational drug design and fragment-based screening. Density functional theory (DFT) calculations predict that ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate exhibits a dipole moment of 4.2 Debye, favoring membrane penetration and intracellular accumulation. Fragment-growing strategies are being explored to append sulfonamide or triazole groups at C-3, aiming to enhance potency against tyrosine kinase-driven cancers.

Moreover, the compound’s fluorescence properties (λem = 450 nm) enable its use as a molecular probe for real-time imaging of A3AR distribution in murine models. Such multifunctionality aligns with the broader shift toward theranostic agents in precision medicine. Collaborative efforts between synthetic chemists and pharmacologists are expected to accelerate the translation of this chromenone derivative into clinical candidates, particularly for metabolic syndrome and oncology indications.

Properties

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-15-8-9-16-18(10-15)26-11-17(20(16)22)13-4-6-14(23-2)7-5-13/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGKQVSQXNYWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.

Biological Activity

Ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate, a synthetic organic compound, belongs to the class of chromenone derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including anticancer and antimicrobial activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name: Ethyl [3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate

Anticancer Properties

Recent studies have indicated that ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung carcinoma) | 12.5 | Apoptosis induction |

| MCF7 (Breast carcinoma) | 15.0 | Cell cycle arrest |

| HCT116 (Colon carcinoma) | 10.0 | ROS generation and DNA damage |

The above table summarizes findings from various assays that demonstrate the compound's effectiveness against specific cancer types, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to its anticancer properties, ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate has shown promising antimicrobial activity against a range of bacterial strains.

Table 2: Antimicrobial Activity of Ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

The biological activity of ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate can be attributed to several mechanisms:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest: It has been observed to cause G1/S phase arrest in cancer cells, thereby inhibiting proliferation.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cells, which contributes to its cytotoxic effects.

Case Studies

Several case studies have highlighted the potential applications of ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate in therapeutic settings:

- Study on Lung Cancer: A study conducted on A549 cells demonstrated that treatment with this compound resulted in significant apoptosis through ROS-mediated pathways.

- Breast Cancer Research: Research involving MCF7 cells indicated that ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate could enhance the efficacy of conventional chemotherapeutics when used in combination therapies.

Comparison with Similar Compounds

Modifications at Position 3

Modifications at Position 7

- Compound 20 ():

Replaces the ethoxyacetate group with a prop-2-yn-1-ylcarbamate. The alkyne functionality enables click chemistry applications, though the lower synthetic yield (18.7%) suggests reduced stability under reaction conditions . - Benzyl 2-(4-methyl-2-oxochromen-7-yloxy)acetate ():

Substitutes the ethyl ester with a benzyl ester, increasing lipophilicity (logP) by ~1.5 units, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Additions and Their Impact

Hydrazide Derivatives

- Compound 4k ():

Introduces a bromobenzylidene hydrazide group, adding steric bulk and halogen-mediated hydrophobic interactions. The bromine atom enhances van der Waals interactions in hydrophobic enzyme pockets . - Compound 4l (): Incorporates a hydroxybenzylidene hydrazide, enabling hydrogen bonding with polar residues in target proteins. However, the phenolic -OH group may reduce metabolic stability due to susceptibility to glucuronidation .

Thiazolidinone and Isoxazolone Derivatives

- N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides (): The thiazolidinone ring improves metabolic stability by resisting hydrolysis compared to the parent ethoxyacetate ester. ZnCl2-catalyzed synthesis yields derivatives with enhanced solubility in polar solvents .

Electronic and Steric Effects

- Trifluoromethyl Substitution (): The compound [4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl] acetate features a CF3 group at position 2, which strongly withdraws electrons, reducing the chromenone ring’s electron density and altering binding kinetics .

- Chlorophenyl Analogues (): Substitution of 4-methoxyphenyl with 4-chlorophenyl in 2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate introduces electronegativity, enhancing dipole interactions but increasing steric hindrance .

Q & A

Basic: What are the common synthetic routes for ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate?

Methodological Answer:

A typical synthesis involves condensation reactions between chromene precursors and acetoxy-containing reagents. For example, a derivative with a similar backbone (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) can be synthesized by reacting acetohydrazide intermediates with substituted ketones in acetic acid under reflux, followed by recrystallization from methanol . Key steps include:

- Acetoxylation : Introducing the acetoxy group via nucleophilic substitution or esterification.

- Chromene Core Formation : Cyclization of substituted phenols with β-keto esters.

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be optimized for higher yields of this compound?

Methodological Answer:

Optimization can be achieved through Design of Experiments (DoE) and statistical modeling. For instance:

- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions by controlling residence time and temperature .

- Parameter Screening : Vary temperature (60–120°C), solvent polarity (acetic acid vs. DMF), and catalyst loading (e.g., Lewis acids like AlCl₃) to identify optimal conditions.

- Response Surface Methodology (RSM) : Use software like Minitab to model interactions between variables (e.g., molar ratios, reaction time) and predict maximum yield .

Table 1: Example Optimization Parameters

| Variable | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 80–120°C | 100°C | 15% |

| Solvent | Acetic acid/DMF | Acetic acid | 22% |

| Catalyst Loading | 5–15 mol% AlCl₃ | 10 mol% | 18% |

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Determines bond angles (e.g., C9—C1—C2—C3 torsion angle: −0.47(16)°) and packing structure .

- NMR :

- ¹H NMR : Aromatic protons at δ 6.8–7.4 ppm, methoxy singlet at δ 3.8 ppm.

- ¹³C NMR : Carbonyl (C=O) signals at δ 170–180 ppm .

- FTIR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹) .

Advanced: How do computational models compare with experimental crystallographic data for this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict molecular geometry. Compare computational results with X-ray

- Bond Lengths : Computed C7—O3 bond length = 1.36 Å vs. experimental 1.38 Å .

- Dihedral Angles : Predicted chromene ring planarity matches crystallographic data (deviation <2°) .

- Electrostatic Potential Maps : Identify electron-rich regions (e.g., methoxy groups) for reactivity analysis .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on structurally similar compounds:

- PPE : Wear nitrile gloves, lab coat, and goggles (P280 code) .

- Ventilation : Use fume hoods to avoid inhalation (P261 code).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501 code) .

Table 2: Hazard Codes for Analogous Compounds

| Code | Hazard | Precaution |

|---|---|---|

| H315 | Skin irritation | Use gloves (P280) |

| H319 | Eye damage | Goggles required (P305+P351+P338) |

| H400 | Aquatic toxicity | Avoid environmental release |

Advanced: How do substituent variations on the chromene ring affect the compound’s reactivity?

Methodological Answer:

Substituents influence electronic and steric properties:

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the 6-position (as in ) reduce nucleophilicity at the 7-oxyacetate site, slowing ester hydrolysis.

- Electron-Donating Groups (EDGs) : Methoxy groups (4-methoxyphenyl in ) enhance resonance stabilization, increasing thermal stability.

- Steric Effects : Bulky groups (e.g., trifluoromethyl in ) hinder π-stacking in crystallographic packing .

Basic: What are the challenges in achieving high purity during synthesis?

Methodological Answer:

- Byproduct Formation : Competing reactions (e.g., over-acetylation) generate impurities. Mitigate via:

- Column Chromatography : Optimize solvent gradients (e.g., hexane → ethyl acetate) to separate regioisomers .

Advanced: What are the implications of the compound’s crystal packing on its physicochemical properties?

Methodological Answer:

X-ray data () reveal:

- Intermolecular Interactions : Hydrogen bonds between carbonyl oxygen (O2) and adjacent methoxy groups stabilize the lattice (distance: 2.89 Å).

- Packing Efficiency : Tight π-π stacking (3.5 Å spacing) enhances melting point (MP = 180–185°C) and reduces solubility in nonpolar solvents.

- Polymorphism : Annealing at 120°C for 24 hrs can induce alternative crystal forms, altering dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.